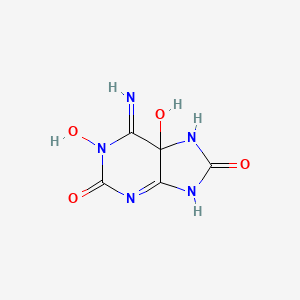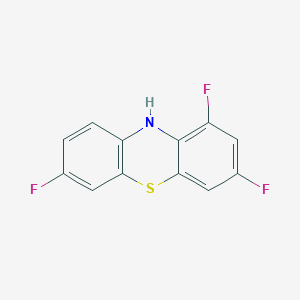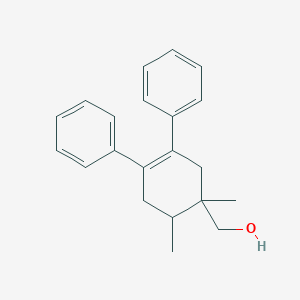
(1,6-Dimethyl-3,4-diphenylcyclohex-3-en-1-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,6-Dimethyl-3,4-diphenylcyclohex-3-en-1-yl)methanol is an organic compound with a complex structure featuring a cyclohexene ring substituted with methyl and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,6-Dimethyl-3,4-diphenylcyclohex-3-en-1-yl)methanol typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
化学反应分析
Types of Reactions
(1,6-Dimethyl-3,4-diphenylcyclohex-3-en-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学研究应用
(1,6-Dimethyl-3,4-diphenylcyclohex-3-en-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which (1,6-Dimethyl-3,4-diphenylcyclohex-3-en-1-yl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways. The exact mechanism can vary depending on the context of its use and the specific biological system being studied.
相似化合物的比较
Similar Compounds
- (1,6-Dimethyl-3,4-diphenylcyclohex-3-en-1-yl)ethanol
- (1,6-Dimethyl-3,4-diphenylcyclohex-3-en-1-yl)propane
Uniqueness
(1,6-Dimethyl-3,4-diphenylcyclohex-3-en-1-yl)methanol is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of methyl and phenyl groups on the cyclohexene ring makes it particularly versatile for various chemical transformations and applications.
属性
CAS 编号 |
821798-66-7 |
|---|---|
分子式 |
C21H24O |
分子量 |
292.4 g/mol |
IUPAC 名称 |
(1,6-dimethyl-3,4-diphenylcyclohex-3-en-1-yl)methanol |
InChI |
InChI=1S/C21H24O/c1-16-13-19(17-9-5-3-6-10-17)20(14-21(16,2)15-22)18-11-7-4-8-12-18/h3-12,16,22H,13-15H2,1-2H3 |
InChI 键 |
OPBXXBBXXFFMFG-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(=C(CC1(C)CO)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


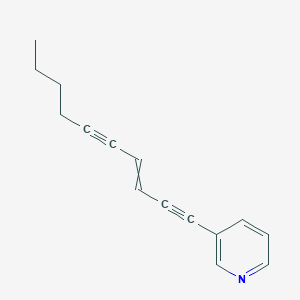
![1,1'-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one}](/img/structure/B14231906.png)
![4-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14231911.png)
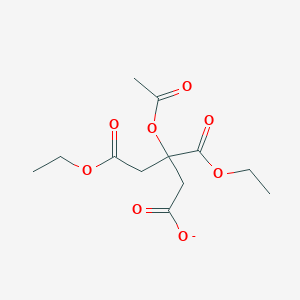

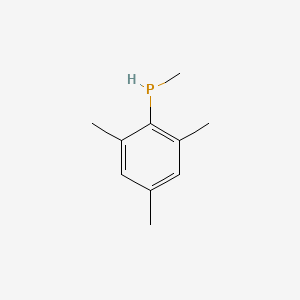
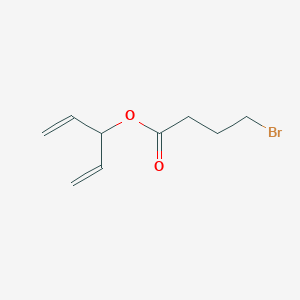
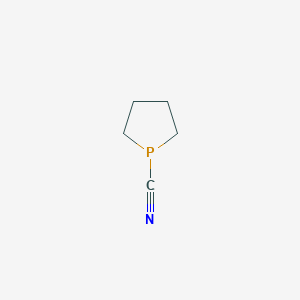
![(13R)-5-fluoro-13-methyl-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene](/img/structure/B14231943.png)
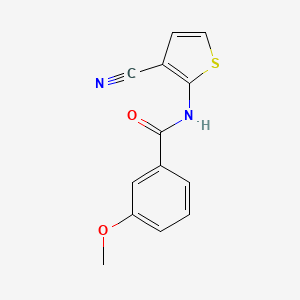
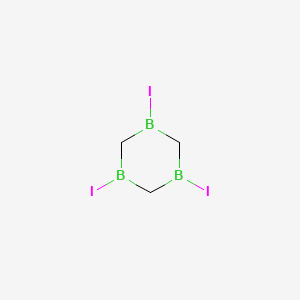
![4-Chloro-6-[(2,6-dimethylanilino)methylidene]-2-{(E)-[(2,6-dimethylphenyl)imino]methyl}cyclohexa-2,4-dien-1-one](/img/structure/B14231955.png)
